molecular formula C17H19NO6 B571467 Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 1206102-07-9

Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No. B571467
Key on ui cas rn: 1206102-07-9
M. Wt: 333.34
InChI Key: JUVSRACZYLMJQD-UHFFFAOYSA-N
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Patent
US08754214B2

Procedure details

A reactor was charged with 1-(2,3-dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic acid 6 (4.302 kg, 13.47 mol) followed by charging with NaHCO3 (1.69 kg, 20.09 mol) and 242 g of deionized water. To this was added 21.4 kg of NMP and the mixture was stirred and temperature brought to 28-35° C. Dimethyl sulfate (2.34 kg, 18.30 mol) was added dropwise via an addition funnel to the reaction mixture over 1-3 hours keeping the temperature at 28-33° C. The slurry was agitated at this temperature for 14 h. When deemed complete, the reaction mixture was cooled to 5° C. or below and the mixture was neutralized to pH 6 by the addition of HCl (561 mL of conc HCl in 2806 g of deionized water). The reaction vessel was slowly charged with cold 20% brine solution composed of 8.7 kg NaCl, 20 kg of deionized water and 14.8 kg of ice at a maximum temperature of 10° C. The mixture was agitated at 0-10° C. for 2.5 h. The slurry was filtered under vacuum and the cake washed with 15 kg of deionized water two times. The wet solid product was dried at 45-55° C. under vacuum until constant weight was obtained. The desired product methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylate 7 was obtained as a light yellow solid (3.77 kg, 99.42% purity by HPLC, 84%). 1H NMR (300 MHz, DMSO-d6) δ 7.60 (d, J=7.5 Hz, 1H), 7.36 (m, 5H), 6.28 (d, J=7.5 Hz, 1H), 5.23 (d, J=5.4 Hz, 0.1H), 5.10 (Abq, J=10.8 Hz, 2H), 4.85 (m, 1H), 3.98 (dd, J=14.3, 2.4 Hz, 1H), 3.79 (s, 3H), 3.70 (dd, J=14.3, 9.0 Hz, 1H), 3.58 (m, 1H), 3.23 (m, 1H).
Name
Quantity
242 g
Type
solvent
Reaction Step Two
Quantity
1.69 kg
Type
reactant
Reaction Step Three
Quantity
2.34 kg
Type
reactant
Reaction Step Four
Name
Quantity
561 mL
Type
reactant
Reaction Step Five
Name
Quantity
8.7 kg
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
14.8 kg
Type
reactant
Reaction Step Six
Name
Quantity
20 kg
Type
solvent
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:22][OH:23])[CH2:3][N:4]1[CH:9]=[CH:8][C:7](=[O:10])[C:6]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:5]1[C:19]([OH:21])=[O:20].[C:24]([O-])(O)=O.[Na+].S(OC)(OC)(=O)=O.Cl.[Na+].[Cl-]>[Cl-].[Na+].O.O.CN1C(=O)CCC1>[OH:1][CH:2]([CH2:22][OH:23])[CH2:3][N:4]1[CH:9]=[CH:8][C:7](=[O:10])[C:6]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[C:5]1[C:19]([O:21][CH3:24])=[O:20] |f:1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
4.302 kg
Type
reactant
Smiles
OC(CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C(=O)O)CO
Step Two
Name
Quantity
242 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.69 kg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
2.34 kg
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
561 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
8.7 kg
Type
reactant
Smiles
[Na+].[Cl-]
Name
ice
Quantity
14.8 kg
Type
reactant
Smiles
Name
Quantity
20 kg
Type
solvent
Smiles
O
Step Seven
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Eight
Name
Quantity
21.4 kg
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to 28-35° C
CUSTOM
Type
CUSTOM
Details
at 28-33° C
STIRRING
Type
STIRRING
Details
The slurry was agitated at this temperature for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 5° C. or below
STIRRING
Type
STIRRING
Details
The mixture was agitated at 0-10° C. for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered under vacuum
WASH
Type
WASH
Details
the cake washed with 15 kg of deionized water two times
CUSTOM
Type
CUSTOM
Details
The wet solid product was dried at 45-55° C. under vacuum until constant weight
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
OC(CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C(=O)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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